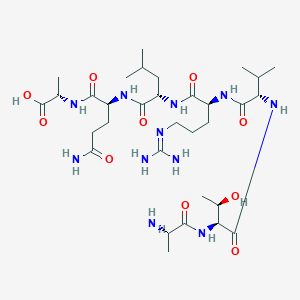
L-Alanyl-L-threonyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-threonyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide chain is assembled step-by-step on a solid resin support. Each amino acid is sequentially added to the growing chain through a series of coupling and deprotection reactions. Common reagents used in these reactions include carbodiimides (e.g., DCC or EDC) for coupling and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the rapid synthesis of long peptide chains. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids (e.g., cysteine) can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation reactions.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Fluorescent dyes like FITC (fluorescein isothiocyanate) can be used for labeling.
Major Products Formed
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield labeled peptides.
Wissenschaftliche Forschungsanwendungen
Peptides like L-Alanyl-L-threonyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine have numerous applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.
Biology: Peptides can act as signaling molecules, hormones, and enzyme substrates.
Medicine: Therapeutic peptides are developed for the treatment of various diseases, including cancer, diabetes, and infectious diseases.
Industry: Peptides are used in the development of biosensors, drug delivery systems, and as components in cosmetic products.
Wirkmechanismus
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including:
Receptors: Peptides can bind to cell surface receptors, triggering intracellular signaling pathways.
Enzymes: Peptides can act as substrates or inhibitors of enzymes, modulating their activity.
Ion Channels: Peptides can influence the activity of ion channels, affecting cellular ion fluxes.
Vergleich Mit ähnlichen Verbindungen
Peptides similar to L-Alanyl-L-threonyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine include other synthetic peptides with varying amino acid sequences. These peptides can differ in their biological activity, stability, and solubility. Some examples of similar compounds include:
L-Alanyl-L-threonyl-L-valyl-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine: A peptide with a similar sequence but lacking the diaminomethylidene group.
L-Alanyl-L-threonyl-L-valyl-L-ornithyl-L-leucyl-L-glutaminyl-L-serine: A peptide with a serine residue instead of alanine at the C-terminus.
Eigenschaften
CAS-Nummer |
827342-11-0 |
|---|---|
Molekularformel |
C32H59N11O10 |
Molekulargewicht |
757.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H59N11O10/c1-14(2)13-21(28(49)39-20(10-11-22(34)45)26(47)38-17(6)31(52)53)41-27(48)19(9-8-12-37-32(35)36)40-29(50)23(15(3)4)42-30(51)24(18(7)44)43-25(46)16(5)33/h14-21,23-24,44H,8-13,33H2,1-7H3,(H2,34,45)(H,38,47)(H,39,49)(H,40,50)(H,41,48)(H,42,51)(H,43,46)(H,52,53)(H4,35,36,37)/t16-,17-,18+,19-,20-,21-,23-,24-/m0/s1 |
InChI-Schlüssel |
CKNVGKSQFWMUNQ-NQFFHSDVSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B14227073.png)
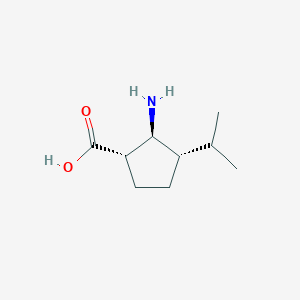
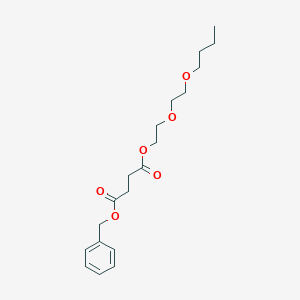
![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)
![2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine](/img/structure/B14227098.png)
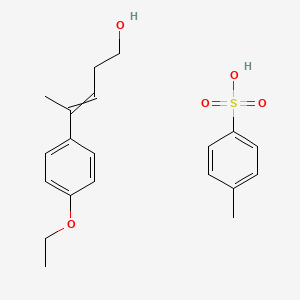
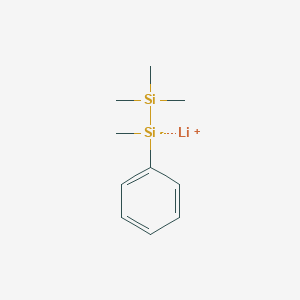

![2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol](/img/structure/B14227105.png)
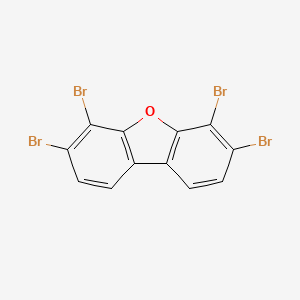
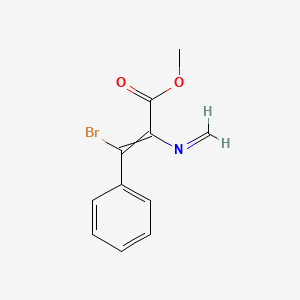
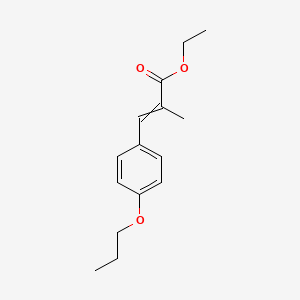
![3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole](/img/structure/B14227116.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]propanamide](/img/structure/B14227127.png)
